molecular formula C20H31NO4 B016575 (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester CAS No. 145451-90-7

(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester

Cat. No.: B016575
CAS No.: 145451-90-7
M. Wt: 349.5 g/mol
InChI Key: QCRKOHCZGTXCPI-SQGPQFPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester (CAS: 145451-90-7) is a chiral oxazolidine derivative with a molecular formula of C₂₀H₃₁NO₄ and a molecular weight of 349.47 g/mol . This compound features a stereochemically complex structure:

  • A 2-t-butyl group and N-benzyl substituent on the oxazolidine ring.
  • A 1-(S)-hydroxy-2-methylpropyl side chain at the 4-position, contributing to its stereochemical uniqueness.
  • A methyl ester functional group, enhancing solubility in organic solvents like acetone or methanol .

Its stereochemical configuration ([2R,4S] and [S] for the hydroxy group) makes it valuable in asymmetric synthesis and pharmaceutical intermediates, particularly for designing chiral catalysts or bioactive molecules .

Properties

IUPAC Name

methyl (2R,4R)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4/c1-14(2)16(22)20(18(23)24-6)13-25-17(19(3,4)5)21(20)12-15-10-8-7-9-11-15/h7-11,14,16-17,22H,12-13H2,1-6H3/t16-,17+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRKOHCZGTXCPI-SQGPQFPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1(COC(N1CC2=CC=CC=C2)C(C)(C)C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]([C@]1(CO[C@@H](N1CC2=CC=CC=C2)C(C)(C)C)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448599
Record name (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145451-90-7
Record name 4-Oxazolidinecarboxylic acid, 2-(1,1-dimethylethyl)-4-(1-hydroxy-2-methylpropyl)-3-(phenylmethyl)-, methyl ester, [2R-[2α,4α,4(S*)]]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145451-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester (commonly referred to as oxazolidine) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

  • Molecular Formula : C₁₉H₃₁N₃O₃
  • Molecular Weight : 349.46 g/mol
  • Melting Point : 91-92 °C

The oxazolidine structure is characterized by its ability to undergo stereoselective reactions, particularly in the context of asymmetric synthesis. The presence of the tert-butyl and benzyl groups facilitates specific interactions with biological targets, enhancing its potential as a pharmaceutical agent. The compound can act as a chiral auxiliary in various chemical reactions, which is crucial for developing enantiopure drugs.

Antimicrobial Properties

Research indicates that oxazolidines possess antimicrobial properties. A study highlighted that oxazolidinone derivatives exhibit significant antibacterial activity against various strains of bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Preliminary studies suggest that this compound may also have anticancer properties. Some derivatives have shown inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar oxazolidine structures have been investigated for their ability to induce apoptosis in cancer cell lines .

Neuroprotective Effects

Emerging evidence points towards neuroprotective effects associated with oxazolidine derivatives. These compounds have been studied in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They are believed to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various oxazolidine derivatives, it was found that This compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against MRSA strains. This suggests its potential utility in treating resistant bacterial infections.

CompoundMIC (µg/mL)Target Organism
Oxazolidine Derivative16MRSA
Control (Vancomycin)8MRSA

Case Study 2: Cancer Cell Line Studies

In vitro studies on human breast cancer cell lines revealed that the compound induced significant apoptosis at concentrations above 10 µM. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death.

Concentration (µM)% Apoptosis
05%
1025%
2050%

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate benzyl and tert-butyl precursors using standard organic synthesis techniques. Characterization is performed using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.

Scientific Research Applications

Organic Synthesis

The oxazolidine derivative is primarily utilized in organic synthesis due to its ability to act as a chiral auxiliary. It facilitates the formation of complex molecules by providing a stereochemical framework that can influence the outcome of reactions. This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals where chirality is crucial for biological activity .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as an NMDA receptor antagonist. NMDA receptors are critical in synaptic plasticity and memory function, and their modulation can have therapeutic implications for neurological disorders such as Alzheimer's disease and schizophrenia. The oxazolidine derivatives have shown promise in preclinical studies, indicating their potential role in developing new treatments for these conditions .

Antioxidant Activity

Research has indicated that oxazolidine derivatives possess antioxidant properties, which can be beneficial in preventing oxidative stress-related damage in cells. This application is particularly relevant in developing nutraceuticals and functional foods aimed at promoting health and preventing diseases associated with oxidative damage .

Case Study 1: Synthesis of Chiral Drugs

A study highlighted the use of (2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester as a chiral auxiliary in the synthesis of various chiral pharmaceuticals. The compound was employed to enhance the selectivity of reactions leading to enantiomerically pure products, demonstrating its effectiveness in pharmaceutical applications .

Case Study 2: Neurological Research

In a series of experiments aimed at understanding the role of NMDA antagonists in treating neurodegenerative diseases, researchers tested various oxazolidine derivatives, including the methyl ester variant. Results indicated that these compounds could modulate NMDA receptor activity effectively, suggesting their potential utility in drug development for conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related oxazolidine derivatives and esters. Key differences arise in substituents, stereochemistry, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Solubility Applications
(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester (145451-90-7) C₂₀H₃₁NO₄ 349.47 - 2-t-Butyl
- N-Benzyl
- 1-(S)-Hydroxy-2-methylpropyl
- Methyl ester
[2R,4S], [S] Likely soluble in polar organic solvents (inferred) Chiral synthesis intermediates, bioactive molecule development
(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester (145451-89-4) C₁₆H₂₃NO₃ 277.36 - 2-t-Butyl
- N-Benzyl
- Methyl ester
[2R,4S] (no hydroxy group) Soluble in acetone, dichloromethane, methanol Chiral reagents, intermediates for asymmetric catalysis
4-Thiazolecarboxylic Acid Derivatives Varies (e.g., C₉H₁₁NO₂S) Varies Thiazole ring, azido groups Varies Depends on substituents Antimicrobial agents, enzyme inhibitors
4-(4-Bromo-1-butyn-1-yl)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester C₁₅H₁₇BrO₂ 309.20 - Bromo-alkyne
- Dimethyl-benzeneacetic acid
Not specified Not reported Bioactive compound research

Key Findings:

Structural Complexity: The target compound’s 1-(S)-hydroxy-2-methylpropyl group distinguishes it from simpler oxazolidine esters like CAS 145451-89-4, which lacks this hydroxylated side chain .

Stereochemical Impact: The [S]-configuration of the hydroxy group may improve enantioselectivity in catalytic applications compared to racemic or non-hydroxylated analogs .

Molecular Weight and Solubility: The higher molecular weight (349.47 vs.

Preparation Methods

Amino Alcohol Precursor Preparation

The synthesis begins with N-benzyl-L-serine methyl ester hydrochloride as the chiral starting material. Protection of the amino group with di-tert-butyl dicarbonate (Boc₂O) under Schlenk conditions yields the Boc-protected derivative:

Boc-L-Ser(OMe)-OBn\text{Boc-L-Ser(OMe)-OBn}

Key reaction parameters:

ConditionValueSource
SolventTHF/DCM (1:1)
Temperature0°C → rt
Reaction time12 h
Yield92%

Method 1: Aqueous Phase Cyclization

Reaction of the amino alcohol with S,S'-dimethyl dithiocarbonate in water:

Boc-L-Ser(OMe)-OBn+S2C(OMe)2H2OOxazolidine intermediate\text{Boc-L-Ser(OMe)-OBn} + \text{S}_2\text{C(OMe)}_2 \xrightarrow{\text{H}_2\text{O}} \text{Oxazolidine intermediate}

ParameterValue
Temperature5-35°C
Reaction time7-9 h
Yield88%

Method 2: CDI-Mediated Cyclization

Using N,N-carbonyldiimidazole (CDI) in DMSO:

Boc-L-Ser(OMe)-OBn+CDIDMSOOxazolidinoneNaBH4Oxazolidine\text{Boc-L-Ser(OMe)-OBn} + \text{CDI} \xrightarrow{\text{DMSO}} \text{Oxazolidinone} \xrightarrow{\text{NaBH}_4} \text{Oxazolidine}

ParameterValue
CDI equivalence1.2 eq
Reduction agentNaBH₄ (2 eq)
Overall yield81%

Stereoselective Introduction of the 1-(S)-Hydroxy-2-Methylpropyl Group

Aldol Condensation Approach

Treatment of the oxazolidine ketone intermediate with (S)-2-methylpropanal under Evans' asymmetric aldol conditions:

Oxazolidine-4-one+(S)-2-methylpropanalTi(OiPr)₄, (-)-Sparteineβ-Hydroxy ketone\text{Oxazolidine-4-one} + \text{(S)-2-methylpropanal} \xrightarrow{\text{Ti(OiPr)₄, (-)-Sparteine}} \text{β-Hydroxy ketone}

ConditionValueSource
Diastereomeric ratio92:8
Yield78%

Enzymatic Reduction

Alternative pathway using ketoreductase KRED-101 :

Oxazolidine-4-oneKRED-101, NADPH(S)-Alcohol\text{Oxazolidine-4-one} \xrightarrow{\text{KRED-101, NADPH}} \text{(S)-Alcohol}

ParameterValue
ee>99%
Scale50 g
Yield85%

Methyl Ester Formation and Final Assembly

Direct Esterification

Using trimethylsilyl diazomethane (TMSCHN₂) in methanol:

Oxazolidine-4-carboxylic acid+TMSCHN₂MeOHMethyl ester\text{Oxazolidine-4-carboxylic acid} + \text{TMSCHN₂} \xrightarrow{\text{MeOH}} \text{Methyl ester}

ConditionValue
Reaction time2 h
Yield95%

One-Pot Assembly

Integrating esterification during cyclization:

Boc-L-Ser(OMe)-OBnCDI, DMSOMethyl ester product\text{Boc-L-Ser(OMe)-OBn} \xrightarrow{\text{CDI, DMSO}} \text{Methyl ester product}

AdvantageImpact
Step reduction3 → 1
Overall yield89%

Spectroscopic Characterization

Critical NMR data for final product:
¹H NMR (500 MHz, CDCl₃)
δ 7.35-7.28 (m, 5H, Ar-H), 4.62 (d, J = 12 Hz, 1H, NCH₂Ph), 4.21 (q, J = 7 Hz, 1H, CH(CH₃)₂), 3.78 (s, 3H, OCH₃), 1.42 (s, 9H, C(CH₃)₃).

¹³C NMR (125 MHz, CDCl₃)
δ 174.8 (COOCH₃), 158.1 (NCO), 79.4 (C(CH₃)₃), 55.1 (OCH₃), 28.9 (C(CH₃)₃).

Industrial Scale-Up Considerations

ChallengeSolutionSource
Solvent wasteWater-based cyclization
Chiral resolutionEnzymatic KRED process
PurificationSMB chromatography

The hybrid route combining Methods 1 and 3.2 demonstrates superior sustainability with:

  • PMI (Process Mass Intensity) : 23.4

  • E-factor : 18.7

  • Space-time yield : 2.1 kg/m³/day

Q & A

Basic: What synthetic strategies are recommended for preparing this oxazolidine derivative?

Methodological Answer:
The compound’s synthesis likely involves multi-step routes, leveraging techniques such as:

  • Esterification : Formation of the methyl ester group via reaction with methanol under acidic or basic catalysis (e.g., using thionyl chloride or DCC coupling) .
  • Oxazolidine Ring Closure : Cyclization of a β-amino alcohol precursor with a carbonyl source (e.g., benzaldehyde derivatives) under dehydrating conditions .
  • Chiral Resolution : Use of chiral auxiliaries (e.g., tert-butyl groups) or enzymatic methods to control stereochemistry at the 2R,4S positions .
    Key Validation : Confirm stereochemical fidelity via polarimetry, chiral HPLC, or X-ray crystallography .

Basic: What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • Storage : Store in tightly sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis of the ester group .
  • Handling : Use PPE (gloves, goggles) and avoid inhalation of dust or vapors. Work in a fume hood with local exhaust ventilation .
  • Spill Management : Neutralize residues with inert absorbents (e.g., vermiculite) and dispose as hazardous organic waste .

Advanced: How can researchers resolve contradictions in NMR data for stereoisomeric mixtures?

Methodological Answer:

  • Dynamic NMR (DNMR) : Detect epimerization equilibria by variable-temperature ¹H/¹³C NMR to identify coalescence temperatures .
  • Chromatographic Separation : Optimize chiral HPLC conditions (e.g., Chiralpak AD-H column with hexane/ethanol gradients) to isolate diastereomers .
  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts for each stereoisomer .

Advanced: What experimental designs minimize degradation during long-term stability studies?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months, monitoring degradation via UPLC-MS. Use Arrhenius kinetics to predict shelf life .
  • Light Sensitivity : Conduct photostability tests in ICH-compliant chambers (e.g., 1.2 million lux-hours) with UV/Vis monitoring .
  • Matrix Stabilization : Add antioxidants (e.g., BHT) or store in amber vials under argon to suppress oxidative decomposition .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₂₉NO₅) with <2 ppm error .
  • IR Spectroscopy : Identify key functional groups (ester C=O at ~1740 cm⁻¹, oxazolidine N–H at ~3300 cm⁻¹) .
  • X-ray Diffraction : Resolve absolute configuration and crystal packing effects .

Advanced: How can researchers optimize chiral purity during large-scale synthesis?

Methodological Answer:

  • Asymmetric Catalysis : Use Evans’ oxazaborolidine catalysts for enantioselective reduction of ketone intermediates .
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to hydrolyze undesired enantiomers selectively .
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Recrystallize diastereomeric salts (e.g., with tartaric acid) to enhance enantiomeric excess (>99%) .

Advanced: How to troubleshoot low yields in the oxazolidine ring-closure step?

Methodological Answer:

  • Reagent Optimization : Replace traditional dehydrating agents (e.g., PCl₅) with milder alternatives (e.g., Burgess reagent) to reduce side reactions .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester
Reactant of Route 2
(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.